![molecular formula C17H15N3OS B7563800 3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone is an organic compound combining a quinoline structure with a pyrazole ring and a thiophene unit. The integration of these three distinct molecular moieties suggests significant potential in various fields due to the unique chemical and physical properties each ring contributes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step synthetic pathways. The process begins with the construction of the quinoline ring, often derived from aniline derivatives. The pyrazole moiety is introduced via a condensation reaction involving hydrazine and an appropriate α,β-unsaturated ketone. Finally, the thiophene unit is integrated using standard thiophene synthesis reactions, such as the Gewald reaction.
Industrial Production Methods: : Scaling these reactions for industrial production requires optimization of yields and reaction conditions, often using catalysts and high-purity reagents. Advanced techniques, including continuous flow synthesis, may be employed to improve efficiency and reduce costs.
Types of Reactions
Oxidation: : this compound can undergo oxidative transformations, leading to the formation of quinolone derivatives.
Reduction: : Reduction of the compound, particularly at the quinoline ring, can yield tetrahydroquinoline analogs.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols.
Major Products: : Oxidation generally leads to more rigid and planar structures, while reduction produces more flexible molecules. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.
Scientific Research Applications
3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone finds applications across multiple fields due to its structural complexity:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potentially serves as a scaffold for the development of bioactive compounds.
Medicine: : Research indicates potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone involves interactions with specific molecular targets:
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: : It may influence pathways related to inflammation and cell proliferation, though precise mechanisms remain under investigation.
Comparison with Similar Compounds
Compared to similar compounds, 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone stands out due to the unique combination of quinoline, pyrazole, and thiophene rings:
Similar Compounds: : Quinoline derivatives, pyrazole-containing molecules, thiophene-based compounds.
Uniqueness: : The integration of these three distinct structures within a single molecule provides unique electronic and steric properties, potentially enhancing its bioactivity and utility in material science.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(14-11-13(18-19-14)16-8-4-10-22-16)20-9-3-6-12-5-1-2-7-15(12)20/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQIZEFRVZFNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
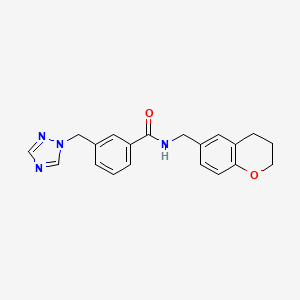
![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)
![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)

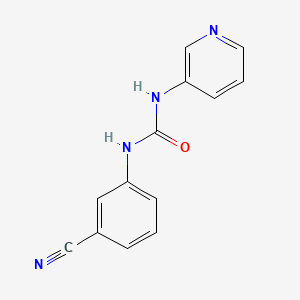
![N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)
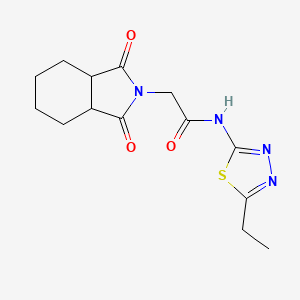
![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
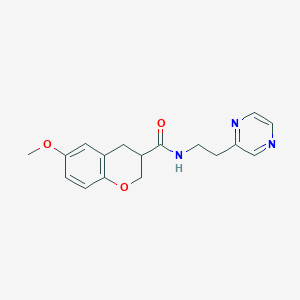
![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
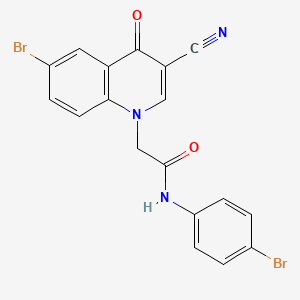
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
